3-Bromo-5-nitrobenzenesulfonamide
Description
3-Bromo-5-nitrobenzenesulfonamide (CAS: 59481-21-9) is a benzenesulfonamide derivative with bromo and nitro substituents at the 3- and 5-positions of the aromatic ring, respectively. Its molecular formula is C₆H₅BrN₂O₄S, and it has a molecular weight of 281.14 g/mol. The compound is commercially available in high purity (97%) and is typically supplied in 1g quantities . Its structure features a sulfonamide group (-SO₂NH₂), which is a key functional moiety in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXTEIZCSKSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-nitrobenzenesulfonamide typically involves the nitration of 3-bromobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the meta position relative to the bromine atom on the benzene ring .
Industrial production methods for this compound may involve similar nitration reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually cooled to control the exothermic nature of the nitration process, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
3-Bromo-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation Reactions: Although less common, the sulfonamide group can undergo oxidation under specific conditions to form sulfonic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while reduction reactions yield amino-substituted derivatives .
Scientific Research Applications
While the search results do not provide an extensive amount of information specifically focused on the applications of "3-Bromo-5-nitrobenzenesulfonamide," some insights can be gathered regarding benzenesulfonamide derivatives and their uses in medicinal chemistry and related fields.
Benzenesulfonamide Derivatives: Potential Applications
- Anthelmintic Agents: Substituted benzenesulfonamides, where the sulfonamide nitrogen is substituted with an N,N-dimethylaminomethylene group, have demonstrated activity as antiparasitic and anthelmintic agents, particularly against liver fluke in sheep and cattle . These compounds are combined with non-toxic carriers for oral or parenteral use . The dosage levels range from 1 to 300 mg/kg of animal body weight .
- NKCC1 Inhibitors: Certain 2-amino-5-nitro-benzenesulfonamide derivatives have shown moderate potency in inhibiting NKCC1, a protein involved in neuronal function .
- Anticancer Agents: Indole derivatives, sometimes combined with sulfonamides, are being explored for anticancer activity . For example, bis-indole derivatives have shown promising activity against lung cancer cells . Compound A (5-methoxy-2,2-dimethyl-2 H-chromen-8-yl)(1-methyl-1 H-indol-5-yl)methanone demonstrated potent cytotoxicity against multiple human cancer cell lines .
- c-Met Kinase Inhibition: 3,5-Disubstituted quinoline derivatives have been synthesized and evaluated for c-Met kinase activity .
Related Compounds:
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzenesulfonamide, particularly in biological systems, involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of this enzyme disrupts the pH regulation within the tumor cells, leading to reduced cell proliferation and increased apoptosis .
The molecular targets and pathways involved in its mechanism of action include the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-bromo-5-nitrobenzenesulfonamide, the following table compares it with structurally related sulfonamides and nitro/bromo-substituted aromatic compounds:
Key Observations:
Substituent Effects :
- The nitro group in this compound enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to analogs like 3-bromo-N,5-dimethylbenzenesulfonamide .
- Bromine’s steric bulk and electronegativity reduce solubility in polar solvents compared to chloro-substituted derivatives (e.g., 3-chloro-2-methylbenzenesulfonamide) .
Biological Relevance :
- Sulfonamides with methyl or ethyl groups (e.g., 5-bromo-N-ethyl-2-methoxybenzenesulfonamide) exhibit improved membrane permeability due to increased lipophilicity, whereas the nitro group in this compound may confer antibacterial properties via nitroreductase activation .
Synthetic Utility: this compound is synthesized via sulfonation of bromonitrobenzene precursors, similar to methods used for 3-substituted quinazolinones (e.g., microwave-assisted condensation of bromobenzamides with nitrobenzaldehydes) .
Biological Activity
3-Bromo-5-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.51 g/mol. The structure consists of a benzene ring substituted at the 3-position by a bromine atom, at the 5-position by a nitro group, and at the 1-position by a sulfonamide group. This particular arrangement contributes to its reactivity and potential biological activity.
While specific mechanisms of action for this compound are not extensively documented, similar compounds have demonstrated various biological activities. The presence of the sulfonamide group suggests potential interactions with biological targets such as enzymes involved in bacterial metabolism or cancer cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been shown to inhibit bacterial growth effectively. A comparative study highlighted that derivatives like 4-chloro-3-nitrobenzene sulfonamide demonstrated moderate to good antimicrobial activity against various strains of bacteria .
Anticancer Activity
A study on related benzenesulfonamides revealed promising anticancer properties. Compounds were tested against triple-negative breast cancer cell lines (MDA-MB-231) and showed significant inhibitory effects at concentrations ranging from 1.52 to 6.31 µM. Notably, some derivatives exhibited selectivity against cancer cells compared to normal cells, indicating their potential as therapeutic agents .
Case Studies and Research Findings
- Antimicrobial Study : A study focused on the synthesis and evaluation of sulfonamide derivatives found that certain modifications led to enhanced antibacterial activity, with IC50 values ranging from 10 to 25 µM for effective compounds .
- Anticancer Evaluation : In another study, several benzenesulfonamide derivatives were assessed for their anti-proliferative activities against breast cancer cell lines. Compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as effective agents in cancer therapy .
Data Table: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4-Chloro-3-nitrobenzene sulfonamide | Antimicrobial | 10-25 | Moderate |
| Compound 4e | Anticancer (MDA-MB-231) | 1.52-6.31 | High (5.5-17.5 times) |
| Compound 4g | Anticancer (MCF-7) | Varies | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
